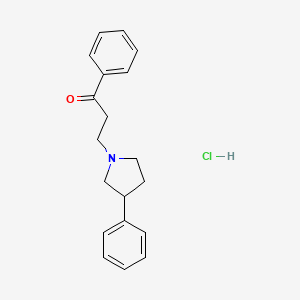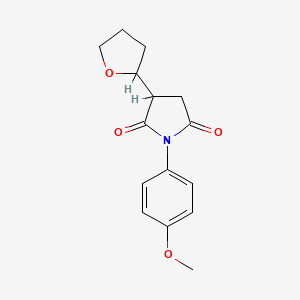
1-(4-methoxyphenyl)-3-(tetrahydro-2-furanyl)-2,5-pyrrolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-methoxyphenyl)-3-(tetrahydro-2-furanyl)-2,5-pyrrolidinedione, also known as methoxydine, is a chemical compound that belongs to the class of pyrrolidinediones. Methoxydine has been studied for its potential use in the field of medicinal chemistry due to its unique chemical structure and pharmacological properties.
Wirkmechanismus
The exact mechanism of action of 1-(4-methoxyphenyl)-3-(tetrahydro-2-furanyl)-2,5-pyrrolidinedione is not fully understood. However, it is believed to act on the GABAergic system by enhancing the activity of the GABA-A receptor. This results in an increase in the inhibitory neurotransmitter GABA, leading to a decrease in neuronal excitability and a reduction in seizure activity.
Biochemical and Physiological Effects
Methoxydine has been shown to have anticonvulsant effects in animal models. It has also been shown to have analgesic and anxiolytic effects. Methoxydine has been found to increase the levels of GABA in the brain, leading to a decrease in neuronal excitability and a reduction in seizure activity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(4-methoxyphenyl)-3-(tetrahydro-2-furanyl)-2,5-pyrrolidinedione in lab experiments is its potent anticonvulsant activity. It has been shown to be effective in various animal models of epilepsy. However, one limitation is that the exact mechanism of action is not fully understood, which makes it difficult to optimize its use in the treatment of epilepsy.
Zukünftige Richtungen
For the study of 1-(4-methoxyphenyl)-3-(tetrahydro-2-furanyl)-2,5-pyrrolidinedione include the development of more potent and selective analogs, investigation of its mechanism of action, and its potential use in the treatment of drug addiction and withdrawal symptoms.
Synthesemethoden
Methoxydine can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 4-methoxybenzaldehyde with malonic acid in the presence of piperidine to form 1-(4-methoxyphenyl)-3-piperidin-1-ylpropane-1,3-dione. This intermediate is then reacted with tetrahydrofuran and sodium hydride to form 1-(4-methoxyphenyl)-3-(tetrahydro-2-furanyl)-2,5-pyrrolidinedione.
Wissenschaftliche Forschungsanwendungen
Methoxydine has been studied for its potential use in the treatment of various diseases. It has been shown to have anticonvulsant, analgesic, and anxiolytic effects in animal models. Methoxydine has also been studied for its potential use in the treatment of drug addiction and withdrawal symptoms.
Eigenschaften
IUPAC Name |
1-(4-methoxyphenyl)-3-(oxolan-2-yl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-19-11-6-4-10(5-7-11)16-14(17)9-12(15(16)18)13-3-2-8-20-13/h4-7,12-13H,2-3,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHVBNWMNHPAMCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CC(C2=O)C3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24804577 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-methylphenyl)amino]-N'-(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)acetohydrazide](/img/structure/B4997193.png)
![2-({[4-(butoxycarbonyl)phenyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4997197.png)
![1-{[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-(2-furoyl)piperazine](/img/structure/B4997210.png)

![4-[(1-benzyl-4-piperidinyl)oxy]-3-chloro-N-(2-methoxyethyl)benzamide](/img/structure/B4997223.png)
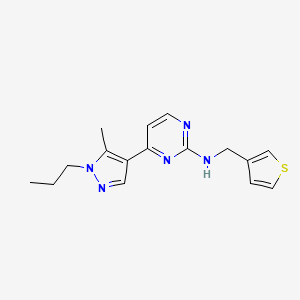
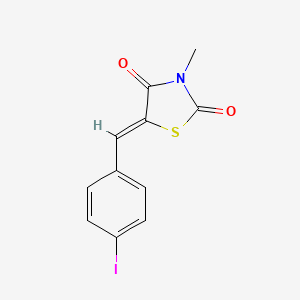
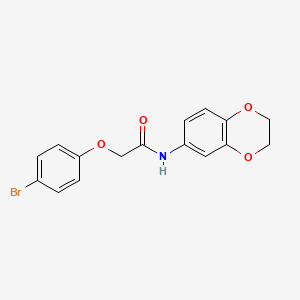
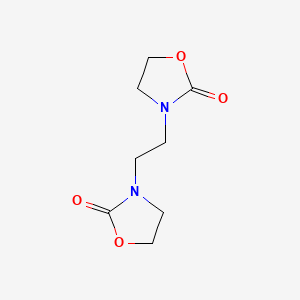
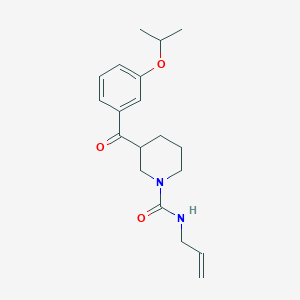
![5-ethyl-N-[1-(4-pyridinyl)ethyl]-2-thiophenecarboxamide](/img/structure/B4997270.png)
![1-{4-[4-(3,4,5-trimethoxybenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B4997274.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide](/img/structure/B4997280.png)
